Pentanoic acid, 2-ethyl-2-methyl-, methyl ester
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Overview
Description
Pentanoic acid, 2-ethyl-2-methyl-, methyl ester is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.2380 g/mol . It is also known by other names such as methyl α-ethyl-α-methylvalerate . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-ethyl-2-methyl-, methyl ester typically involves the esterification reaction between pentanoic acid and methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Pentanoic acid+Methanol→Pentanoic acid, 2-ethyl-2-methyl-, methyl ester+Water
Common acid catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, leading to higher yields and faster reaction times. The esterification process is followed by purification steps such as distillation to obtain the pure ester product.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 2-ethyl-2-methyl-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Pentanoic acid and methanol.
Reduction: 2-ethyl-2-methylpentanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Scientific Research Applications
Pentanoic acid, 2-ethyl-2-methyl-, methyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of pentanoic acid, 2-ethyl-2-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 2-ethyl-, methyl ester: Similar structure but lacks the additional methyl group.
Pentanoic acid, 2-methyl-, ethyl ester: Similar structure but has an ethyl group instead of a methyl group.
Pentanoic acid, 2-methyl-, methyl ester: Similar structure but lacks the ethyl group.
Uniqueness
Pentanoic acid, 2-ethyl-2-methyl-, methyl ester is unique due to the presence of both an ethyl and a methyl group on the pentanoic acid backbone
Properties
IUPAC Name |
methyl 2-ethyl-2-methylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-7-9(3,6-2)8(10)11-4/h5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBYMEHKMMCQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334483 |
Source
|
Record name | Pentanoic acid, 2-ethyl-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37974-23-5 |
Source
|
Record name | Pentanoic acid, 2-ethyl-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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